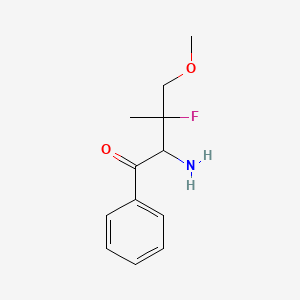![molecular formula C7H6BNO2S B13964290 Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
Thieno[3,2-b]pyridin-7-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-thieno[3,2-b]pyridin-7-ylboronic acid: is a heterocyclic compound that contains both a thieno and pyridine ring fused together with a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridine ring.
Industrial Production Methods: Industrial production of B-thieno[3,2-b]pyridin-7-ylboronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction where B-thieno[3,2-b]pyridin-7-ylboronic acid undergoes cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach, to yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Protodeboronation: Radical initiators and specific solvents depending on the substrate.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions .
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to form stable carbon-carbon bonds, which are crucial in the design of pharmaceuticals .
Industry:
Mecanismo De Acción
The primary mechanism of action for B-thieno[3,2-b]pyridin-7-ylboronic acid in chemical reactions involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. This reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner.
Comparación Con Compuestos Similares
Thieno[2,3-b]pyridin-5-ylboronic acid: Another boronic acid derivative with a similar structure but different substitution pattern on the pyridine ring.
Benzo[b]thien-3-ylboronic acid: A related compound with a benzothiophene ring instead of a thienopyridine ring.
Uniqueness:
B-thieno[3,2-b]pyridin-7-ylboronic acid: is unique due to its specific ring fusion and boronic acid functional group, which confer distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C7H6BNO2S |
|---|---|
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
thieno[3,2-b]pyridin-7-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4,10-11H |
Clave InChI |
ZCRLQDWVRFMLJW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=NC=C1)C=CS2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)

![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)


![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)

